molecular formula C12H7F3O2S B13217547 5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde

5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde

Cat. No.: B13217547
M. Wt: 272.24 g/mol
InChI Key: PEYVORVOTSTWGE-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The trifluoromethoxy group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 5-(3-(Trifluoromethoxy)phenyl)thiophene-2-carbaldehyde imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C12H7F3O2S

Molecular Weight

272.24 g/mol

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H7F3O2S/c13-12(14,15)17-9-3-1-2-8(6-9)11-5-4-10(7-16)18-11/h1-7H

InChI Key

PEYVORVOTSTWGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(S2)C=O

Origin of Product

United States

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